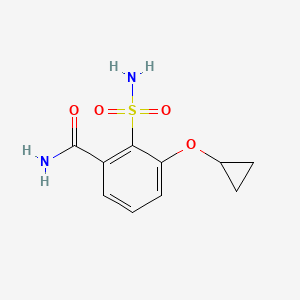

3-Cyclopropoxy-2-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O4S |

|---|---|

Molecular Weight |

256.28 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-sulfamoylbenzamide |

InChI |

InChI=1S/C10H12N2O4S/c11-10(13)7-2-1-3-8(16-6-4-5-6)9(7)17(12,14)15/h1-3,6H,4-5H2,(H2,11,13)(H2,12,14,15) |

InChI Key |

HFCKMIBPIGDWTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2S(=O)(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Strategies for 3 Cyclopropoxy 2 Sulfamoylbenzamide and Analogues

General Synthetic Pathways for Sulfamoylbenzamide Derivatives

The core structure of a sulfamoylbenzamide is typically assembled through a reliable three-stage process: the introduction of a chlorosulfonyl group onto a benzoic acid precursor, its subsequent conversion to a sulfonamide, and the final formation of a carboxamide from the carboxylic acid function. nih.gov

The initial and critical step in the synthesis is the electrophilic substitution reaction to install a sulfonyl chloride group onto the benzoic acid ring. This is most commonly achieved through chlorosulfonation. nih.gov In this reaction, the benzoic acid precursor is treated with chlorosulfonic acid. researchgate.net

For electron-deficient benzoic acids, the reaction conditions may need to be more forcing, requiring a slight excess of chlorosulfonic acid and elevated temperatures to drive the reaction to completion. nih.gov A representative condition involves heating the benzoic acid with chlorosulfonic acid at 80°C for approximately two hours. researchgate.net This reaction yields a sulfonyl chloride derivative, a highly reactive intermediate pivotal for the subsequent step. google.com For instance, 2,4-dichlorobenzoic acid can be converted to 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, which serves as a precursor for diuretic drugs like furosemide.

With the sulfonyl chloride in hand, the next stage is the formation of the sulfonamide moiety. This is a nucleophilic substitution reaction where an amine displaces the chloride ion on the sulfonyl chloride group. researchgate.net This reaction is versatile and forms the basis for a vast array of sulfonamide-containing compounds. sigmaaldrich.com

The process generally involves reacting the sulfonyl chloride intermediate with a primary or secondary amine. nih.gov Common conditions include performing the reaction in a solvent like acetone (B3395972) under reflux. researchgate.net To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is typically added. Commonly used bases include pyridine (B92270), triethylamine (B128534), or diisopropylethylamine (DIPEA). researchgate.net The choice of amine is broad, allowing for the synthesis of a diverse library of compounds. For example, sulfonyl chlorides have been reacted with amines such as cyclopropylamine (B47189) and morpholine (B109124) to produce the corresponding sulfamoylbenzoic acids. nih.gov An alternative high-yield method involves the reaction of sulfonyl chlorides with N-silylamines. nih.gov

The final key transformation is the formation of the benzamide (B126) group. This involves creating an amide bond between the carboxylic acid group of the sulfamoylbenzoic acid intermediate and an amine. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry and can be accomplished using a wide variety of coupling reagents. nih.govrsc.org

A standard and effective method involves the use of carbodiimide (B86325) coupling agents. nih.gov Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used, often in the presence of an activating agent or catalyst like 4-Dimethylaminopyridine (DMAP). nih.govnih.gov The reaction mechanism with EDC is thought to proceed through a reactive O-acylisourea intermediate, which is then attacked by the amine. For more challenging couplings, such as those involving electron-deficient anilines, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) can be beneficial. The reaction of the carboxylic acid with EDC in the presence of HOBt forms a reactive HOBt ester, which facilitates the subsequent reaction with the amine. nih.gov

A variety of other coupling reagents have been developed to promote amide bond formation, each with its own advantages.

| Coupling Reagent | Common Name/Acronym | Key Features & Byproducts |

| N,N'-Dicyclohexylcarbodiimide | DCC | Forms insoluble dicyclohexylurea (DCU) byproduct, useful for solution-phase reactions. peptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | Forms a more soluble urea (B33335) byproduct, making it suitable for solid-phase synthesis. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble reagent and byproduct, allowing for easy removal by aqueous extraction. nih.govpeptide.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Minimizes racemization but produces carcinogenic HMPA as a byproduct. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Reacts faster than many other uronium salts with less epimerization. nih.govpeptide.com |

More recently, green chemistry approaches have been developed that avoid traditional coupling reagents altogether, instead relying on the in-situ formation of thioester intermediates which then react with amines to form the amide bond. rsc.orgnih.gov

Specific Approaches for Introducing the Cyclopropoxy Moiety

The defining feature of 3-Cyclopropoxy-2-sulfamoylbenzamide is the cyclopropoxy group. This substituent is not typically introduced during the main reaction sequence but is usually installed on the starting benzoic acid precursor. The most common strategy for forming an aryl ether linkage, such as a cyclopropoxy group, is the Williamson ether synthesis.

This approach would begin with a 3-hydroxybenzoic acid derivative. The phenolic hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide is then reacted with a cyclopropyl (B3062369) electrophile, such as cyclopropyl bromide or cyclopropyl tosylate, in a nucleophilic substitution reaction to form the 3-cyclopropoxybenzoic acid ether. This precursor would then be carried forward through the chlorosulfonation, sulfonamide formation, and carboxamide formation steps as described in section 2.1.

The cyclopropyl group is a valuable substituent in medicinal chemistry. It is a strained, three-membered ring that can exhibit electronic properties similar to a double bond, including the ability to participate in conjugation. wikipedia.orgstackexchange.comfiveable.me Its unique steric and electronic nature can influence a molecule's conformation, binding affinity, and metabolic stability. fiveable.menih.gov

Derivatization Techniques for Structural Modifications

To explore structure-activity relationships and optimize the properties of a lead compound, chemists synthesize a variety of analogues through derivatization. For the this compound scaffold, modifications can be readily made to the benzamide portion of the molecule.

The most direct strategy for introducing diverse substituents onto the benzamide ring is to utilize a variety of amines during the carboxamide formation step (section 2.1.3). The coupling methodologies described are generally tolerant of a wide range of functional groups on the amine coupling partner.

By varying the amine, a library of analogues with different substituents at various positions on the benzamide ring can be generated. For instance, sulfamoylbenzoic acids have been successfully coupled with differently substituted anilines, such as p-chloroaniline and p-anisidine, to yield the corresponding N-aryl benzamides. nih.gov This approach allows for the systematic investigation of how electronic and steric factors on the benzamide ring affect the molecule's biological activity. nih.gov Studies on substituted benzamide ligands have shown that polar substituents on the benzamide ring can play a critical role in mediating interactions with biological targets. nih.gov

Amide Nitrogen Substitutions

Modifications at the amide nitrogen of this compound can be readily achieved through standard amidation procedures. Starting from the corresponding 3-cyclopropoxy-2-sulfamoylbenzoic acid, a variety of primary and secondary amines can be coupled to the carboxylic acid to generate a diverse library of N-substituted amides. Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) are effective for this transformation. Alternatively, the benzoic acid can be converted to the more reactive acid chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with the desired amine.

The scope of this reaction is broad, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and heterocyclic moieties. The choice of the amine component can significantly influence the physicochemical properties of the final compound.

| Substituent (R) on Amide Nitrogen | Amine Reagent | Coupling Method |

| Methyl | Methylamine | EDC/HOBt |

| Ethyl | Ethylamine | SOCl₂ then amine |

| Propyl | Propylamine | DCC/DMAP |

| Phenyl | Aniline (B41778) | HATU/DIPEA |

| Benzyl | Benzylamine | Acid Chloride |

Sulfamoyl Nitrogen Substitutions

Analogues with substitutions on the sulfamoyl nitrogen are typically prepared by reacting the 3-cyclopropoxy-2-chlorosulfonylbenzoyl precursor with a variety of primary and secondary amines. This key intermediate, a sulfonyl chloride, is generally synthesized by chlorosulfonation of the 3-cyclopropoxybenzoic acid derivative. The subsequent reaction with an amine, often in the presence of a base such as triethylamine or pyridine to scavenge the liberated hydrochloric acid, yields the corresponding N-substituted sulfamoylbenzamide. nih.gov

This approach allows for the introduction of a wide array of functional groups at the sulfamoyl nitrogen, ranging from small alkyl groups to larger and more complex cyclic and acyclic amines. The nature of the substituent on the sulfamoyl nitrogen can play a crucial role in modulating the biological activity and pharmacokinetic profile of the molecule. For instance, studies on related sulfamoylbenzamides have shown that both small hydrophobic groups and bulkier substituents can be tolerated, though significant steric hindrance may negatively impact desired properties. nih.gov

| Substituent on Sulfamoyl Nitrogen | Amine Reagent |

| Unsubstituted (-SO₂NH₂) | Ammonia |

| Methyl (-SO₂NHCH₃) | Methylamine |

| Dimethyl (-SO₂N(CH₃)₂) | Dimethylamine |

| Cyclopropyl (-SO₂NH-c-Pr) | Cyclopropylamine |

| Morpholinyl | Morpholine |

Cyclopropyl Ring Modifications

The cyclopropyl moiety offers several avenues for structural modification to explore structure-activity relationships. These modifications can involve the introduction of substituents directly onto the cyclopropyl ring or, more drastically, ring-opening reactions to generate acyclic analogues.

The synthesis of analogues with substituted cyclopropyl rings typically requires the use of appropriately functionalized cyclopropanating reagents in the initial etherification step. For example, a substituted cyclopropyl bromide or iodide could be used in a copper-catalyzed coupling with the 3-hydroxybenzoate precursor. Alternatively, functionalized cyclopropanes can be prepared through various methods, including the Simmons-Smith reaction on substituted allylic alcohols, followed by activation and coupling.

Ring-opening reactions of the cyclopropyl group, often promoted by acid or transition metals, can lead to the formation of propenyl or other unsaturated side chains. nih.gov This strategy can be employed to access a different chemical space and to probe the importance of the rigid cyclopropyl scaffold for biological activity.

| Modification | Synthetic Approach |

| Methyl-substituted cyclopropyl | Use of methylcyclopropyl bromide in Ullmann coupling |

| Hydroxymethyl-substituted cyclopropyl | Simmons-Smith reaction on an appropriate allylic alcohol |

| Ring-opened (propenyl) | Acid-catalyzed rearrangement of the cyclopropoxy group |

| Phenyl-substituted cyclopropyl | Use of phenylcyclopropyl iodide in coupling reaction |

Optimization of Synthetic Routes for Yield and Selectivity

For the crucial O-cyclopropylation step via Ullmann condensation, the choice of the copper catalyst and ligand, as well as the base and solvent, can have a profound impact on the reaction outcome. While traditional Ullmann conditions often require harsh reaction temperatures, modern catalytic systems with ligands such as phenanthrolines or phosphines can promote the reaction under milder conditions, leading to higher yields and better functional group tolerance.

The regioselectivity of the ortho-sulfamoylation is another critical aspect. Directed ortho-metalation using a strong lithium base at low temperatures can provide excellent control over the position of sulfamoylation. The choice of the quenching electrophile is also important for achieving a clean reaction. Careful control of the stoichiometry of the reagents and the reaction temperature is essential to prevent side reactions, such as di-sulfamoylation or reaction at other positions on the aromatic ring.

In the final amidation step, the selection of the coupling reagent and reaction conditions should be tailored to the specific amine being used. For less reactive amines, the use of more potent activating agents or the conversion of the carboxylic acid to the more reactive acid chloride may be necessary to achieve high conversion rates. Purification strategies, such as crystallization or chromatography, are often required to isolate the final products in high purity. Throughout the synthesis, rigorous analytical monitoring, for example by HPLC and NMR, is crucial for optimizing each step and ensuring the identity and purity of the synthesized compounds.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 3-Cyclopropoxy-2-sulfamoylbenzamide and its derivatives at the active site of target enzymes.

Molecular docking studies for sulfamoylbenzamide derivatives have been instrumental in predicting their interactions with various enzymes, most notably carbonic anhydrases (CAs). nih.govnih.gov These studies often reveal that the sulfamoyl group is crucial for the inhibitory activity, as it can coordinate with the zinc ion present in the active site of CAs. For this compound, it is predicted that the nitrogen atom of the sulfonamide group and one of the oxygen atoms would form strong coordinating bonds with the Zn(II) ion in the active site of carbonic anhydrase isoforms.

Beyond carbonic anhydrases, docking studies have also been employed to investigate the interaction of sulfamoylbenzamide derivatives with other enzymes, such as human nucleoside-triphosphate diphosphohydrolases (h-NTPDases). nih.gov In these cases, the interactions are not centered around a metal ion but are driven by a network of hydrogen bonds and hydrophobic interactions. For instance, derivatives have shown interactions with key residues in the active site of h-NTPDase1, -2, and -3. nih.gov

The binding energies calculated from docking studies provide a quantitative measure of the affinity of the ligand for the protein. For a series of designed sulfonamide derivatives targeting carbonic anhydrase I, binding energies have been reported to range from -7.28 to -9.85 kcal/mol, indicating a strong predicted interaction. semanticscholar.org

A detailed analysis of the binding pocket reveals the specific amino acid residues that form key interactions with the ligand. For sulfamoylbenzamide derivatives targeting carbonic anhydrases, several key residues are consistently involved in the binding. In human carbonic anhydrase II (hCA II), the sulfonamide group is anchored in the active site through interactions with the zinc ion and the side chains of residues such as His94, His96, and His119. nih.govnih.gov The benzamide (B126) and cyclopropoxy moieties of this compound would be expected to form additional interactions with hydrophobic and hydrophilic pockets in the active site, further stabilizing the complex.

Studies on related compounds have identified specific interactions that contribute to isoform selectivity. For example, the interaction with Val130 in the active site of CA IX, which is absent in CA II (where the corresponding residue is Phe130), can be exploited to achieve selective inhibition. nih.gov The cyclopropoxy group of this compound could potentially be oriented to take advantage of such differences between isoforms.

In the case of h-NTPDases, the key interacting residues are different. For instance, in h-NTPDase1, residues like Trp450, Asp54, and Tyr63 have been shown to form hydrogen bonds with the ligand, while in h-NTPDase2, residues such as His50, Ser346, and Arg392 are involved in the interaction. nih.gov

| Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Carbonic Anhydrase II (hCA II) | His94, His96, His119, Thr199 | Coordination with Zn(II), Hydrogen Bonds | nih.govnih.gov |

| Carbonic Anhydrase IX (hCA IX) | Val130 | Hydrophobic Interaction | nih.gov |

| h-NTPDase1 | Trp450, Asp54, Tyr63 | Hydrogen Bonds, π-π Stacking | nih.gov |

| h-NTPDase2 | His50, Ser346, Arg392 | Hydrogen Bonds | nih.gov |

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide valuable insights into the conformational changes and the stability of the binding.

While standard MD simulations are excellent for studying the stability of a bound complex, more advanced techniques are required to simulate the entire binding or dissociation process. Methods like steered molecular dynamics (SMD) or metadynamics can be used to explore the energy landscape of ligand binding and unbinding, providing insights into the kinetics of the process.

Although specific studies on the binding and dissociation dynamics of this compound are not publicly available, research on similar systems has shown that the initial interaction is often driven by long-range electrostatic forces, followed by the formation of specific hydrogen bonds and hydrophobic contacts as the ligand settles into the binding pocket. The dissociation process would involve the sequential breaking of these interactions, with the coordination to the zinc ion likely being the last to break.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.

Based on the known interactions of sulfamoylbenzamide derivatives with carbonic anhydrases, a common pharmacophore model can be constructed. nih.govresearchgate.net This model would typically include:

A zinc-binding group, represented by the sulfonamide moiety.

One or two hydrogen bond acceptors (the oxygen atoms of the sulfonamide).

A hydrogen bond donor (the nitrogen atom of the sulfonamide).

An aromatic ring, corresponding to the benzamide portion.

Hydrophobic features, which can be represented by the cyclopropoxy group.

This pharmacophore model can then be used for virtual screening of large compound libraries to identify novel molecules with the potential to inhibit carbonic anhydrases or other target enzymes. By filtering compounds based on their ability to match the pharmacophoric features, the search for new drug candidates can be significantly accelerated. For example, a pharmacophore-based virtual screening campaign could identify other compounds with different scaffolds that still present the key features necessary for binding, potentially leading to the discovery of novel and more potent inhibitors. researchgate.net

| Pharmacophoric Feature | Corresponding Chemical Group | Reference |

|---|---|---|

| Zinc-Binding Group | Sulfonamide (-SO₂NH₂) | researchgate.net |

| Hydrogen Bond Acceptor | Sulfonamide Oxygen Atoms | researchgate.net |

| Hydrogen Bond Donor | Sulfonamide Nitrogen Atom | researchgate.net |

| Aromatic Ring | Benzamide Ring | nih.gov |

| Hydrophobic Feature | Cyclopropoxy Group | - |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the physicochemical properties of novel chemical entities. For this compound, these computational methods provide a granular view of its electronic architecture and the energetic landscape it inhabits.

Electronic Property Characterization of the Cyclopropyl (B3062369) Group

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule. In this compound, the oxygen atom of the cyclopropoxy group acts as an electron-donating group through resonance, influencing the aromatic ring's electron density. The cyclopropyl group itself, due to its unique bonding nature, can participate in hyperconjugation, further stabilizing the system.

Molecular Electrostatic Potential (MESP) maps, generated through quantum chemical calculations, visually represent the charge distribution. For this compound, these maps would likely indicate regions of negative potential around the oxygen atoms of the sulfamoyl and benzamide groups, as well as the cyclopropoxy ether oxygen, highlighting these as potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amide and sulfamoyl groups would exhibit positive potential.

| Calculated Parameter | Value (Illustrative) | Significance |

|---|---|---|

| Mulliken Charge on Cyclopropyl Carbons | -0.15 to -0.25 e | Indicates slight electron donation from hydrogens to carbons. |

| NBO Charge on Ethereal Oxygen | -0.60 e | Highlights its role as a hydrogen bond acceptor. |

| HOMO-LUMO Energy Gap | 4.5 eV | Suggests good kinetic stability. |

Influence of the Cyclopropyl Group on Molecular Reactivity and Stability

The presence of the cyclopropyl group significantly impacts the reactivity and metabolic stability of the parent molecule. The unique electronic nature of the cyclopropyl ring can influence the acidity of the N-H protons of the sulfamoyl and benzamide groups, which is a critical factor for receptor binding and pharmacokinetic properties.

From a stability perspective, the cyclopropyl group is often introduced to block metabolic oxidation at adjacent positions. The C-H bonds of the cyclopropyl ring are stronger than those in more flexible alkyl chains, making them less susceptible to enzymatic attack by cytochrome P450 enzymes. This enhanced metabolic stability is a desirable trait in drug design.

Computational studies can predict the bond dissociation energies (BDEs) for the various C-H bonds within the molecule. It is anticipated that the BDEs for the cyclopropyl C-H bonds in this compound would be higher than those of, for instance, an analogous isopropyl group, thereby conferring greater resistance to oxidative metabolism.

Furthermore, the rigid, three-dimensional structure of the cyclopropyl group can enforce a specific conformation on the molecule. This conformational constraint can be advantageous for binding to a biological target by reducing the entropic penalty upon binding. Molecular dynamics simulations could be employed to explore the conformational landscape of this compound and identify the low-energy conformers that are likely to be biologically active.

| Parameter | Value (Illustrative) | Implication |

|---|---|---|

| Cyclopropyl C-C Bond Length | 1.51 Å | Shorter than typical alkane C-C bonds, indicating strain. |

| Cyclopropyl C-H Bond Dissociation Energy | ~106 kcal/mol | Higher than typical secondary C-H bonds, indicating greater metabolic stability. |

| Torsional Angle (C-O-C-C of cyclopropoxy) | ~120° | Defines the orientation of the cyclopropyl group relative to the benzamide ring. |

Structure Activity Relationship Sar Studies of 3 Cyclopropoxy 2 Sulfamoylbenzamide Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

The essential structural features required for the biological activity of 3-cyclopropoxy-2-sulfamoylbenzamide analogues can be deduced from SAR studies. The core scaffold consists of a central benzene (B151609) ring substituted with a cyclopropoxy group, a sulfamoyl group, and a benzamide (B126) linker. The spatial arrangement and electronic properties of these groups are critical for molecular recognition and interaction with biological targets. Key pharmacophoric elements include a hydrogen bond donor (the amide N-H and sulfamoyl N-H), a hydrogen bond acceptor (the amide carbonyl oxygen and sulfonyl oxygens), and a hydrophobic region (the cyclopropyl (B3062369) and aryl moieties). The relative orientation of these features, dictated by the substitution pattern on the central phenyl ring, is crucial for optimal activity.

Impact of Benzene Ring Substitutions on Potency and Selectivity

Substitutions on the benzene ring of the benzamide moiety have a significant impact on the potency and selectivity of these analogues. The introduction of halogen atoms, for instance, has been shown to enhance activity.

In a series of sulfamoyl-benzamide derivatives, the presence of two halogen atoms, specifically chlorine and bromine, on the benzamide phenyl ring led to a notable increase in inhibitory potency against the isoform h-NTPDase1. nih.gov For example, the compound with both chloro and bromo substituents demonstrated enhanced activity compared to analogues with single or no halogen substitutions. nih.gov This suggests that the electronic and steric properties of these substituents are important for the interaction with the target enzyme.

The position of the substituents is also a critical determinant of activity. Modifications at the 5-position of the benzisoxazole ring, a related heterocyclic system, with a halogen atom were found to increase anticonvulsant activity. nih.gov This highlights the sensitivity of the biological target to the substitution pattern on the aromatic ring system.

Role of the Cyclopropoxy Group in Ligand-Target Interactions

The cyclopropoxy group, a key feature of the parent compound, plays a significant role in the molecule's interaction with its biological target. Cyclopropyl groups are known to be metabolically robust and can introduce conformational constraints on the molecule. hyphadiscovery.com This rigidity can be advantageous for fitting into a specific binding pocket.

In studies of sulfamoylbenzoic acid derivatives, an N-cyclopropyl ring substitution on the sulfonyl group was found to be more favorable for the inhibition of h-NTPDase3 activity compared to a morpholine (B109124) ring substitution. nih.gov The compound bearing the N-cyclopropyl sulfonamide showed a significant inhibitory concentration (IC50) of 1.32 ± 0.06 μM against h-NTPDase3, whereas the morpholine-substituted counterpart was largely inactive. nih.gov This underscores the positive contribution of the cyclopropyl moiety to the inhibitory potential against specific enzyme isoforms. The hydrophobic nature of the cyclopropyl group may also contribute to favorable interactions within a lipophilic pocket of the target protein. hyphadiscovery.com

Contributions of the Sulfamoyl Group to Molecular Activity

The sulfamoyl group (-SO2NH2) is a critical component for the biological activity of this class of compounds. It can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the active site of a target enzyme. The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. nih.gov

The nature of the substituent on the sulfamoyl nitrogen can modulate the activity and selectivity. For instance, while an N-cyclopropyl substituent on the sulfamoyl group conferred potent activity against h-NTPDase3, replacing it with other groups altered the inhibitory profile. nih.gov This indicates that the sulfamoyl group is not just a passive linker but an active participant in the molecular recognition process. Furthermore, substitution on a sulfamoyl group in a related series of 1,2-benzisoxazole (B1199462) derivatives was found to decrease anticonvulsant activity, demonstrating the sensitivity of the biological response to modifications at this position. nih.gov

Influence of Benzamide Linker Modifications on Compound Efficacy

Modifications to the benzamide linker, which connects the substituted phenyl ring to another chemical moiety, have a profound effect on the efficacy of the compounds. The nature of the substituent attached to the amide nitrogen is a key determinant of potency and selectivity.

In a series of sulfamoyl-benzamide derivatives, varying the substituent on the amide group led to a range of activities against different h-NTPDase isoforms. For instance, an N-(4-chlorophenyl) substituent resulted in significant inhibition of h-NTPDase3 and h-NTPDase8. nih.gov In contrast, an N-(4-methoxyphenyl) substituent on a related scaffold preferentially inhibited h-NTPDase2. nih.gov The electronic nature of the aniline (B41778) used in the synthesis of the amide, whether electron-donating or electron-withdrawing, appeared to have little effect on the amide bond formation itself but significantly influenced the final biological activity. nih.gov

The following table summarizes the inhibitory activity of selected sulfamoyl-benzamide analogues with different amide substituents against various h-NTPDase isoforms.

| Compound ID | Amide Substituent | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 3a | 4-chlorophenyl | - | - | 1.33 ± 0.05 | 1.78 ± 0.08 |

| 3f | 4-methoxyphenyl | - | 0.27 ± 0.08 | - | - |

| 3j | 4-methoxyphenyl (on a different scaffold) | - | 0.29 ± 0.07 | - | - |

| 3i | 4-bromophenyl (with additional Cl on the main ring) | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. nih.gov

Comparative SAR Analysis with Other Sulfonamide and Benzamide Chemotypes

The SAR of this compound analogues can be put into a broader context by comparing it with other sulfonamide and benzamide chemotypes. Sulfonamides are a well-known class of compounds with diverse biological activities, and their SAR has been extensively studied. nih.gov

In the context of h-NTPDase inhibitors, a comparison between sulfamoylbenzoic acids and sulfamoyl-benzamides reveals the importance of the benzamide moiety. While the N-cyclopropyl sulfamoylbenzoic acid (2a) was a potent inhibitor of h-NTPDase3, its conversion to the corresponding N-(4-chlorophenyl)benzamide (3a) maintained potent activity against this isoform and also introduced activity against h-NTPDase8. nih.gov This suggests that the addition of the substituted phenylamide group can extend the activity profile of the core sulfamoylbenzoic acid scaffold.

Furthermore, comparison with bis-aryl sulfonamides, another chemotype identified as enhancing NF-κB signaling, highlights the diversity of structures that can achieve similar biological outcomes through different mechanisms or target interactions. nih.gov The SAR of this compound analogues, with the specific interplay of the cyclopropoxy, sulfamoyl, and substituted benzamide groups, defines a unique chemical space with distinct structure-activity trends compared to other sulfonamide and benzamide classes.

Preclinical Biological Investigations: in Vitro and in Vivo Non Human Efficacy

Research as Glucokinase Activators (GKAs)

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily found in pancreatic β-cells and hepatocytes. google.com It functions as a glucose sensor, and its activation can lead to increased insulin (B600854) secretion and hepatic glucose uptake. google.com While various benzamide (B126) derivatives have been investigated as allosteric glucokinase activators, specific preclinical data for 3-Cyclopropoxy-2-sulfamoylbenzamide in this role is not extensively detailed in publicly available literature. google.comnih.govwipo.int However, research on structurally related sulfamoyl benzamide derivatives provides insights into the potential of this chemical class. nih.gov

In vitro Enzymatic Activity Assays

Comprehensive in vitro enzymatic activity assays are essential to determine the potency and efficacy of a potential glucokinase activator. Key parameters measured include the half-maximal effective concentration (EC50) and the maximum activation (fold activation). For other novel 3,5-disubstituted benzamide derivatives, researchers have reported excellent in vitro GK activation. google.com For instance, certain compounds in a synthesized series demonstrated EC50 values in the nanomolar range, indicating high potency. nih.gov

Mechanism of Glucokinase Allosteric Activation

Glucokinase activators typically bind to an allosteric site on the enzyme, distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax). This allosteric activation helps to lower the threshold for glucose-stimulated insulin secretion in the pancreas and enhance glucose uptake and glycogen (B147801) synthesis in the liver. google.com The mechanism for glucokinase activation by small molecules can involve impairing the interaction between glucokinase and the glucokinase regulatory protein (GKRP) in the liver. rsc.org There are different modes of allosteric activation, which can be broadly categorized as α-type, primarily affecting glucose affinity, and β-type, which has a greater impact on the enzyme's catalytic turnover. wipo.int

In vivo Glucose Homeostasis Modulation in Animal Models of Diabetes

Animal models of diabetes, such as rodent models, are critical for evaluating the in vivo efficacy of potential glucokinase activators. wipo.int Studies with other benzamide-based GKAs have demonstrated robust glucose-lowering effects in diabetic animal models. google.com These compounds have been shown to improve glucose tolerance in oral glucose tolerance tests (OGTT). google.com The administration of these activators has led to a significant reduction in blood glucose levels, often accompanied by an increase in plasma insulin. rsc.org Commonly used rodent models for studying type 2 diabetes include those induced by high-fat diets and chemical agents like streptozotocin, as well as genetic models. wipo.int

Research as Human Ectonucleotidase (h-NTPDase) Inhibitors

Human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of enzymes that hydrolyze extracellular nucleotides, playing a significant role in various physiological and pathological processes, including thrombosis, inflammation, and cancer. nih.gov Several sulfamoyl benzamide derivatives have been synthesized and evaluated for their inhibitory activity against different isoforms of h-NTPDases. nih.gov

Selective Inhibition Profiles Across h-NTPDase Isoforms (h-NTPDase1, -2, -3, -8)

Research has shown that sulfamoyl benzamide derivatives can exhibit selective inhibition against the four major h-NTPDase isoforms: h-NTPDase1, -2, -3, and -8. nih.gov The selectivity is influenced by the specific substitutions on the benzamide scaffold. nih.gov

For example, studies on a series of sulfamoyl-benzamides revealed that specific substitutions led to preferential inhibition of certain isoforms. nih.gov While the exact data for this compound is not specified, a related compound, 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide, was found to inhibit h-NTPDase2 with an IC50 in the sub-micromolar range. nih.gov Another compound with a cyclopropyl (B3062369) group, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was a potent and selective inhibitor of h-NTPDase8 with an IC50 value of 0.28 ± 0.07 μM. nih.gov The inhibitory concentrations (IC50) for various related sulfamoyl benzamide derivatives against different h-NTPDase isoforms are presented in the table below.

| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | - | 0.27 ± 0.08 | - | - |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | - | 0.29 ± 0.07 | - | - |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | - | Sub-micromolar | - | - |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | - | - | - | 0.28 ± 0.07 |

Data sourced from a study on sulfamoyl benzamide derivatives. nih.gov The table presents a selection of compounds from the study to illustrate isoform selectivity.

Functional Consequences of h-NTPDase Inhibition

The inhibition of h-NTPDases can have significant functional consequences due to the accumulation of extracellular ATP and ADP. These nucleotides are signaling molecules that act on various purinergic receptors. For instance, the inhibition of h-NTPDase1, which is prominently expressed on endothelial cells, can lead to an increase in extracellular ATP and ADP, potentially impacting platelet aggregation and vascular inflammation. The selective inhibition of different isoforms could therefore offer a targeted therapeutic approach for various conditions. For example, inhibiting h-NTPDase1 is a strategy explored for anti-thrombotic therapy. The functional outcomes of inhibiting these enzymes are a key area of ongoing research.

Cellular Effects in Relevant Disease Models

The primary cellular effect of this compound and its derivatives observed in preclinical research is the modulation of viral protein assembly, specifically in the context of the Hepatitis B Virus (HBV). In HBV-replicating cell lines, such as HepDES19 cells, these sulfamoylbenzamide-based compounds have been shown to suppress viral replication. nih.gov This is achieved by interfering with the function of the HBV core protein (HBc), which is essential for multiple stages of the viral lifecycle, including the packaging of the viral genome. nih.govnih.gov

In disease models for cancer, derivatives of sulfamoylbenzamide have been identified as selective inhibitors of Cathepsin D, an aspartic protease that is overexpressed in epithelial breast cancer cells. nih.gov The inhibition of this enzyme can impact protein degradation processes within lysosomes, which is a critical cellular function. nih.govscbt.com

Research as Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)

A significant area of preclinical investigation for this compound and related compounds is their role as Capsid Assembly Modulators (CAMs) for the treatment of chronic hepatitis B. nih.gov CAMs represent a novel class of antiviral agents that target the HBV core protein, which assembles to form the viral capsid. nih.gov This capsid is crucial for protecting the viral genome, for the process of reverse transcription, and for the transport of newly synthesized viral DNA into the nucleus to form covalently closed circular DNA (cccDNA), the stable reservoir for viral persistence. nih.govmdpi.com

Sulfamoylbenzamide-based CAMs function by inducing the incorrect assembly of HBV core proteins. nih.gov Instead of forming the normal icosahedral nucleocapsids, these compounds cause the core proteins to assemble into aberrant, non-functional structures. nih.govnih.gov Electron microscopy studies of related sulfamoylbenzamide compounds have shown that in the presence of the inhibitor, HBc proteins form irregular, incomplete, and aggregated capsids. nih.gov One study on a representative sulfamoylbenzamide compound demonstrated that it promoted the self-assembly of core proteins into spherical particles and short rod-shaped particles initially, which then elongated into long tubular structures over several days. nih.gov This misdirection of the assembly process results in dysfunctional capsids that are unable to support viral replication. nih.govnih.gov

By disrupting the formation of functional capsids, sulfamoylbenzamide derivatives effectively inhibit HBV replication in cell culture models. nih.govnih.gov The antiviral potency of these compounds is often measured by their half-maximal effective concentration (EC₅₀) in cell-based assays. Several analogs have demonstrated submicromolar activities. nih.gov The disruption of the capsid assembly process is expected to significantly reduce the formation of cccDNA, which is the primary template for the transcription of viral genes and a key reason for the difficulty in curing chronic HBV infections. nih.govnih.govnih.gov Studies using an HBeAg (Hepatitis B e-antigen) reporter cell-based assay have confirmed that sulfamoyl derivatives can lead to a significant reduction in HBeAg secretion, which is an indicator of reduced cccDNA activity. nih.gov

Table 1: Anti-HBV Activity of Selected Sulfamoylbenzamide Derivatives

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line |

|---|---|---|---|

| NVR 3-778 | 0.73 ± 0.20 | 23.4 ± 7.0 | HepDES19 |

| Compound 7b | 0.83 ± 0.33 | 19.4 ± 5.0 | HepDES19 |

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration. Data sourced from a study on NVR 3-778 derivatives. nih.gov

HBV CAMs are generally categorized into two classes based on their mechanism of action. nih.gov Class I CAMs accelerate the assembly of core proteins, leading to the formation of empty (genome-free) capsids, while Class II CAMs induce the formation of non-capsid polymers and aggregates that are structurally distinct from normal capsids. nih.gov

Molecular modeling and mechanistic studies indicate that sulfamoylbenzamide derivatives, such as NVR 3-778, act as Class II CAMs. nih.govnih.gov These compounds bind to a hydrophobic pocket at the interface between HBV core protein dimers. nih.govnih.gov This binding event misdirects the assembly process, leading to the formation of aberrant, non-capsid structures rather than properly formed icosahedral capsids. nih.govnih.gov Size exclusion chromatography and quantification of encapsidated viral RNA are methods used to confirm this Class II mechanism. nih.gov

Research as Cathepsin D Inhibitors

Derivatives of sulfamoylbenzamide have been investigated for their potential as inhibitors of Cathepsin D. nih.gov Cathepsin D is a lysosomal aspartic protease involved in protein degradation, and it is considered a drug target for diseases like breast cancer due to its overexpression in cancer cells. nih.govsigmaaldrich.com

In a study involving virtual screening and subsequent enzyme inhibition assays, several sulfamoylbenzamide compounds were identified as selective inhibitors of Cathepsin D. nih.gov These compounds were shown to be inactive against Plasmepsin-II, another aspartic protease, demonstrating their selectivity. nih.gov The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀). The tested sulfamoylbenzamide derivatives exhibited IC₅₀ values in the micromolar range against Cathepsin D. nih.gov

Table 2: Cathepsin D Inhibition by Selected Sulfamoylbenzamide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| N-(3-chlorophenyl)-2-sulfamoylbenzamide | 1.25 |

| Other tested derivatives | 1.25 - 2.0 |

IC₅₀: Half-maximal inhibitory concentration. Data sourced from a study on sulfamoylbenzamide derivatives as Cathepsin D inhibitors. nih.gov

Antineoplastic Effects in Breast Cancer Cell Lines

There is currently no available scientific literature detailing the antineoplastic effects of this compound in breast cancer cell lines. Studies on other novel benzamide derivatives have shown potential anticancer activities by targeting mechanisms like PARP-1 inhibition, which is crucial for DNA damage repair in cancer cells. nih.gov For instance, certain benzamide derivatives have demonstrated potent anticancer activity against colorectal cancer cells and have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov Additionally, other research has focused on synthesizing novel benzamide derivatives that can overcome multidrug resistance in cancer cell lines by inhibiting transporters like ABCG2. nih.gov However, specific data on the efficacy of this compound against breast cancer cells, including any potential cytotoxic or anti-proliferative effects, remains to be investigated and published.

Comparison with Other Aspartic Protease Inhibitors

Information comparing the activity of this compound with other aspartic protease inhibitors is not present in the available scientific literature. Aspartic proteases are a class of enzymes with various physiological roles, and their inhibitors are studied for a range of therapeutic applications. Without specific studies on the interaction of this compound with aspartic proteases, no comparative analysis can be made.

Exploration of Other Potential Biological Activities

NLRP3 Inflammasome Inhibition and Anti-inflammatory Potential

There are no direct studies investigating the NLRP3 inflammasome inhibitory or anti-inflammatory potential of this compound. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. nih.govnih.govresearchgate.net The development of small molecule inhibitors targeting the NLRP3 inflammasome is an active area of research. frontiersin.org

Compounds containing a sulfonamide moiety, a structural feature of this compound, have been a focus of these efforts. Structure-activity relationship studies on sulfonamide-based NLRP3 inhibitors have indicated that the sulfonamide group can be important for selectivity. nih.gov Modifications to this part of the molecule have been shown to influence inhibitory potency. nih.gov However, without specific experimental data for this compound, its capacity to inhibit the NLRP3 inflammasome and exert anti-inflammatory effects remains unknown.

Investigations into Histone Deacetylase 8 (HDAC8) Modulation

Currently, there is no published research on the modulatory effects of this compound on Histone Deacetylase 8 (HDAC8). HDAC8 is a metal-dependent enzyme that plays a role in various cellular processes, and its selective inhibition is being explored for therapeutic purposes, including in cancer and other diseases. nih.govnih.gov While a wide range of chemical scaffolds are being investigated as HDAC8 inhibitors, there is no specific information available to suggest that this compound has been evaluated for this activity.

Mechanistic Insights and Target Validation

Molecular Basis of Enzyme Inhibition and Activation

Benzamide (B126) and sulfonamide-based compounds are widely recognized as inhibitors of various enzymes. The sulfonamide group, in particular, is a key pharmacophore that can interact with the active sites of metalloenzymes. For instance, numerous sulfonamides are known to act as potent inhibitors of carbonic anhydrases. The mechanism of inhibition typically involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site, mimicking the transition state of the natural substrate.

Ligand-Induced Conformational Changes in Target Proteins

The binding of small molecule inhibitors, such as benzamide derivatives, to their target proteins often induces conformational changes. These structural alterations can stabilize the enzyme in an inactive state or prevent the binding of the natural substrate. High-resolution structural techniques, such as X-ray crystallography and NMR spectroscopy, have been instrumental in visualizing these ligand-induced changes for various benzamide-based inhibitors and their protein targets. These studies reveal intimate details of the binding modes, including key hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity.

Pathways Modulated by Benzamide and Sulfonamide Analogues

The biological effects of benzamide and sulfonamide derivatives are a direct consequence of their interaction with specific protein targets, which in turn modulates various cellular signaling pathways. For example, inhibitors of enzymes like histone deacetylases (HDACs), which include some benzamide-containing molecules, can lead to changes in gene expression and affect pathways related to cell cycle control and apoptosis. Similarly, compounds targeting enzymes in signaling cascades, such as kinases, can have widespread effects on cellular function.

Identification and Validation of Primary and Secondary Biochemical Targets

The identification of the specific biochemical targets of a compound is a critical step in understanding its mechanism of action. For many benzamide and sulfonamide derivatives, initial targets have been identified through biochemical screening against panels of enzymes. Subsequent validation often involves a combination of techniques, including in vitro enzyme kinetics, cellular assays to measure the downstream effects of target inhibition, and direct binding assays. Molecular docking studies are also frequently employed to predict and rationalize the interaction between a compound and its putative target. For example, studies on various sulfamoyl benzamide derivatives have identified them as inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), with molecular docking used to understand the binding interactions within the enzyme active site.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogues with Enhanced Potency and Specificity

The development of next-generation analogues of 3-Cyclopropoxy-2-sulfamoylbenzamide is a primary focus for future research. The core strategy revolves around systematic structural modifications to enhance biological activity and selectivity. The existing sulfamoylbenzamide scaffold serves as a template for creating a diverse library of new compounds. Key to this endeavor is the exploration of structure-activity relationships (SAR), where subtle changes in the molecule's composition are correlated with changes in its biological effects.

Future synthetic efforts will likely concentrate on several key areas of the molecule. Variations in the cyclopropoxy group, for instance, could involve altering the ring size or introducing substituents to probe interactions with target proteins. Similarly, the benzamide (B126) portion offers multiple sites for modification. The introduction of different functional groups, such as alkyls, cycloalkyls, or aryl groups, can significantly influence the compound's potency and pharmacokinetic properties. The synthesis of these novel analogues will draw upon established chemical reactions, including Friedel-Crafts sulfonylation and subsequent amidation, to build a library of structurally diverse compounds for screening.

Exploration of Novel Therapeutic Applications Beyond Current Scope

A significant avenue for future research lies in expanding the therapeutic applications of this compound and its advanced analogues. While initial studies may have indicated a particular biological activity, a comprehensive screening against a wider range of biological targets could uncover previously unknown therapeutic potentials. This exploration would involve testing the compound in various bioassays relevant to different disease areas.

For instance, given the history of sulfamoylbenzamide derivatives in treating conditions like viral infections, future research could explore the efficacy of these new analogues against a broader spectrum of viruses. Furthermore, considering the diverse biological roles of targets that similar molecules interact with, there is potential for application in areas such as metabolic disorders, inflammation, and oncology. Unraveling these new therapeutic avenues will be crucial for maximizing the clinical impact of this class of compounds.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation will be instrumental in accelerating the discovery and optimization of this compound analogues. Virtual screening techniques, for example, can be employed to predict the binding affinity of newly designed compounds to their biological targets, thereby prioritizing the most promising candidates for synthesis. nih.gov This in silico approach significantly reduces the time and resources required for drug discovery.

Molecular docking and dynamics simulations will offer deeper insights into the precise binding modes and interactions of these compounds at the atomic level. nih.gov This understanding is critical for rational drug design, enabling chemists to make targeted modifications to the molecular structure to improve its efficacy and specificity. The predictions from these computational models will then be validated through rigorous experimental testing, creating a feedback loop that refines both the computational models and the design of subsequent analogues.

Development of Robust Preclinical Models for Efficacy Assessment

To translate promising laboratory findings into potential clinical applications, the development and use of robust preclinical models are essential. These models, which can range from cell-based assays to animal models of disease, are critical for evaluating the in vivo efficacy and target engagement of this compound and its derivatives.

For example, if a compound shows potential as an antiviral agent, its efficacy would be tested in cell cultures infected with the target virus. Subsequently, animal models that mimic the human disease would be used to assess the compound's therapeutic effect in a living organism. These preclinical studies are vital for determining the compound's potential for further development and for gathering the necessary data to support future clinical trials. The selection and refinement of these models to accurately reflect human disease will be a key aspect of future translational research.

Q & A

How can researchers optimize the synthesis of 3-Cyclopropoxy-2-sulfamoylbenzamide to improve yield and purity?

Answer:

Synthetic routes for structurally related compounds (e.g., Cyclophosphamide derivatives) often involve multi-step reactions, including cyclopropane ring formation, sulfonamide coupling, and benzamide functionalization . For this compound, key steps include:

- Cyclopropoxy Group Introduction: Use cyclopropanol derivatives in nucleophilic substitution reactions under anhydrous conditions to avoid ring-opening side reactions.

- Sulfamoyl Functionalization: Employ sulfamoyl chloride intermediates with benzamide precursors in a base-catalyzed reaction (e.g., pyridine or triethylamine) at low temperatures (0–5°C) to prevent decomposition.

- Purification: Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product.

Data Contradictions: Variability in yields (40–70%) reported for similar compounds suggests sensitivity to reaction conditions (e.g., moisture, stoichiometry). Researchers should rigorously control anhydrous environments and reagent ratios .

What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Answer:

Advanced characterization methods include:

- HPLC-MS/MS: Quantify degradation products in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4, 37°C) over 24–72 hours.

- NMR Spectroscopy (¹H/¹³C): Monitor structural integrity, focusing on cyclopropoxy group stability (δ 0.5–1.5 ppm for cyclopropane protons) and sulfamoyl resonance shifts under acidic/basic conditions.

- Thermogravimetric Analysis (TGA): Assess thermal stability (25–300°C) to identify decomposition thresholds.

Research Gap: Limited data exist on hydrolytic degradation pathways for cyclopropoxy-containing sulfonamides. Parallel studies on Cyclophosphamide derivatives suggest pH-dependent ring-opening mechanisms .

How can computational modeling predict the biological activity of this compound against target enzymes?

Answer:

Methodologies include:

- Molecular Docking (AutoDock Vina): Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using crystal structures from the Protein Data Bank (PDB).

- QSAR Models: Corolate electronic properties (Hammett σ values) of the sulfamoyl group with inhibitory activity.

- MD Simulations (GROMACS): Evaluate binding stability over 100 ns trajectories, focusing on cyclopropoxy-enzyme hydrophobic interactions.

Contradictions: Discrepancies between in silico predictions and experimental IC₅₀ values (e.g., for Procarbazine analogs) highlight the need for experimental validation .

What experimental designs address conflicting data on the cytotoxicity of sulfamoylbenzamide derivatives?

Answer:

Resolve contradictions via:

- Dose-Response Curves: Test this compound across a broad concentration range (1 nM–100 µM) in multiple cell lines (e.g., HEK293, HeLa).

- Mechanistic Profiling: Use RNA-seq or phosphoproteomics to differentiate on-target effects (e.g., enzyme inhibition) from off-target cytotoxicity.

- Comparative Studies: Benchmark against known sulfonamide drugs (e.g., Doxorubicin derivatives) to contextualize potency .

Key Consideration: Cyclopropane’s strain energy may enhance reactivity, necessitating ROS scavengers (e.g., NAC) to isolate direct vs. oxidative stress-mediated cytotoxicity .

How can researchers validate the metabolic pathways of this compound in vivo?

Answer:

Advanced approaches include:

- Radiolabeled Tracers: Synthesize ¹⁴C-labeled analogs for mass balance studies in rodent models.

- LC-HRMS Metabolomics: Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) in plasma and urine.

- CYP450 Inhibition Assays: Test interactions with human liver microsomes to predict drug-drug interactions.

Challenge: Cyclopropoxy groups are prone to cytochrome P450-mediated oxidation, as seen in Cyclophosphamide metabolism .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

Standardize protocols with:

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Design of Experiments (DoE): Optimize parameters (temperature, catalyst loading) via response surface methodology.

- Stability-Indicating Methods: Validate HPLC purity thresholds (>98%) with accelerated stability studies (40°C/75% RH for 6 months).

Evidence: Similar approaches reduced variability in Procarbazine monohydrochloride production .

How does the sulfamoyl group’s electronic configuration influence this compound’s reactivity?

Answer:

The sulfamoyl group’s electron-withdrawing nature:

- Activates Benzamide Core: Enhances susceptibility to nucleophilic attack at the carbonyl carbon.

- Modulates pKa: The sulfonamide proton (pKa ~10) impacts solubility and membrane permeability.

Advanced Analysis: DFT calculations (Gaussian 09) reveal charge distribution differences compared to non-sulfonylated analogs, affecting binding to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.